

A Comparative Analysis of Codlemone Dispenser Technologies for Mating Disruption

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An objective guide for researchers and pest management professionals on the performance and underlying mechanisms of various **Codlemone** dispenser technologies used in the mating disruption of the codling moth (Cydia pomonella).

This guide provides a comprehensive comparison of different **Codlemone** dispenser technologies, focusing on their performance metrics, the experimental protocols for their evaluation, and the biological pathways they target. The information is intended for researchers, scientists, and pest management professionals engaged in the development and implementation of effective and sustainable pest control strategies.

Performance of Codlemone Dispenser Technologies

The efficacy of a **Codlemone** dispenser is primarily determined by its release rate and longevity, which in turn influences its ability to disrupt the mating behavior of the codling moth. Various dispenser types are available, broadly categorized as passive, hand-applied dispensers and active, aerosol-based systems.[1]

Passive dispensers, the most conventional type, release the pheromone through diffusion.[1] Their release rates are influenced by environmental factors such as temperature and wind.[1] In contrast, aerosol dispensers actively emit the pheromone at programmed intervals, offering a more controlled release.[1][2]

The performance of several commercially available hand-applied dispensers has been evaluated in field and laboratory studies. Key performance indicators include the initial



Codlemone load, the release rate over time, and the amount of active ingredient remaining after a specified period.

Table 1: Comparison of Codlemone Content and Release

Rates of Hand-Applied Dispensers

Dispenser Brand	Initial Codlemone (mg)	Release Rate (µ g/hour) - Day 14	Release Rate (µ g/hour) - Day 140	Codlemone Remaining (mg) - Day 140	Reference
Isomate-C Plus	147	7.27	2.51	6.53	[3]
Isomate-CTT	~290	13.89	7.23	93	[3]
Cidetrak	Not Specified	3.79	0.28	12.37	[3]
Checkmate	293	Not Specified	Not Specified	24.85	[3]

Note: Release rates and remaining **Codlemone** are averages and can vary based on environmental conditions.

The choice of dispenser technology can significantly impact the effectiveness of a mating disruption program. For instance, studies have shown that PVC combo dispensers loaded with both **codlemone** and pear ester can outperform dispensers with **codlemone** alone in disrupting male moth capture in virgin female-baited traps.[4] The density of dispenser application is also a critical factor, with higher densities generally leading to greater efficacy.[1]

Aerosol dispensers, applied at a much lower density of 1-2 units per acre, have been shown to be as effective as hand-applied dispensers at 400 per acre in some situations.[5] Research on Isomate® CM MIST aerosol dispensers has indicated that reducing the pheromone concentration by 50% can provide the same level of orientation disruption as the standard commercial formulation, suggesting potential for optimizing pheromone use.[6]

Experimental Protocols



The evaluation of **Codlemone** dispenser performance relies on standardized experimental protocols. The following are methodologies commonly employed in the cited research.

Dispenser Field-Aging and Residual Analysis

This protocol is used to determine the release rate and longevity of dispensers under real-world conditions.

- Dispenser Deployment: A set number of dispensers are placed in an orchard at the beginning of the codling moth flight season.[3][4] Dispensers are typically attached to tree branches at a specified height.[4]
- Sample Collection: At regular intervals (e.g., every 14, 30, 60, 90, 120, and 140 days), a subset of the aged dispensers is collected from the field.[3]
- Volatile Collection: The collected dispensers are individually placed in a volatile collection system.[7] This system typically involves a controlled airflow over the dispenser, with the released volatiles trapped on an adsorbent material like polyurethane foam.[7]
- Extraction and Quantification: The trapped volatiles are eluted from the adsorbent using a solvent (e.g., acetone).[3] The elute is then analyzed by gas chromatography-mass spectrometry (GC-MS) to quantify the amount of **Codlemone** released.[3][7][8] An internal standard is used for accurate quantification.[3]
- Residual Analysis: To determine the amount of Codlemone remaining, the aged dispensers
 are dissected, and the pheromone reservoir is extracted with a solvent. The extract is then
 analyzed by GC-MS.[3]

Mating Disruption Efficacy Assessment

This protocol evaluates the effectiveness of the dispensers in preventing male moths from locating a pheromone source, which serves as a proxy for a female moth.

Experimental Plot Setup: Orchards are divided into treatment plots and untreated control
plots.[4] The treatment plots have the Codlemone dispensers deployed at a specified
density.[4]



- Trap Deployment: Pheromone-baited traps are placed within each plot to monitor male moth activity.[4] Traps can be baited with synthetic **Codlemone** lures or with virgin female moths.

 [4]
- Moth Capture Monitoring: The number of male moths captured in each trap is recorded at regular intervals throughout the codling moth flight season.[4]
- Data Analysis: The mean number of moths captured in the treated plots is compared to the mean number captured in the control plots.[4] A significant reduction in moth capture in the treated plots indicates successful mating disruption.[4]

Visualizing Key Processes

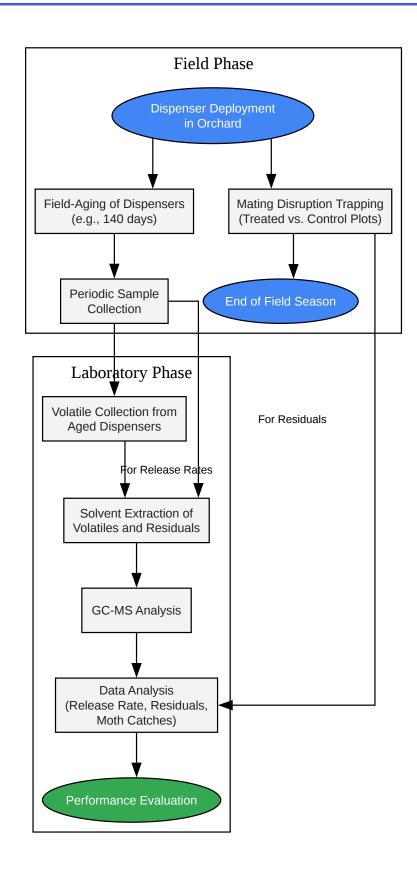
To better understand the biological and experimental frameworks, the following diagrams illustrate the **Codlemone** signaling pathway and a typical experimental workflow.



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Caption: The **Codlemone** signaling pathway in the codling moth.





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Caption: A typical experimental workflow for evaluating **Codlemone** dispensers.



The Codlemone Signaling Pathway

The disruption of mating is achieved by interfering with the male moth's ability to detect and respond to the female-emitted **Codlemone**. This process begins at the molecular level within the male moth's antennae.[4]

When a male moth encounters a plume of **Codlemone**, the pheromone molecules enter the hair-like sensilla on its antennae.[4] Inside the sensillum, the hydrophobic **Codlemone** molecules are thought to be bound by Pheromone-Binding Proteins (PBPs), which transport them through the aqueous lymph to the dendritic membrane of an Olfactory Receptor Neuron (ORN).[1][5]

The **Codlemone**-PBP complex then interacts with a specific Odorant Receptor (OR) complexed with an obligatory co-receptor called Orco.[3][5] In Cydia pomonella, specific ORs that respond to **Codlemone** and related compounds have been identified.[9] This binding event is believed to trigger a conformational change in the OR-Orco complex, leading to the opening of an ion channel.[3] The subsequent influx of cations depolarizes the ORN's membrane, generating an action potential.[10] This electrical signal is then transmitted to the antennal lobe of the moth's brain, ultimately leading to a behavioral response, such as flight towards the perceived source of the pheromone.[4][10] Mating disruption technologies work by saturating the environment with synthetic **Codlemone**, making it difficult for the male to locate a calling female.

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